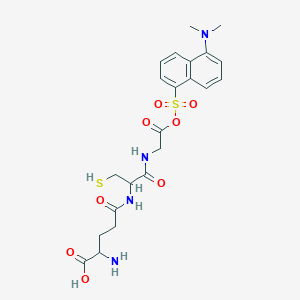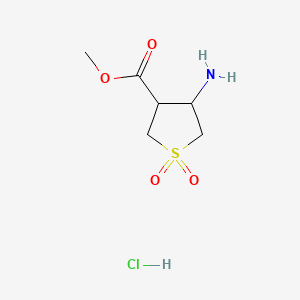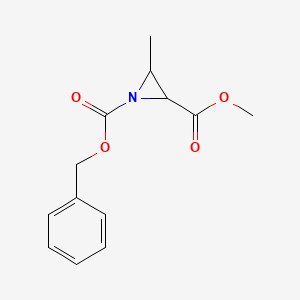
1-Benzyl 2-methyl 3-methylaziridine-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl 2-methyl (2S,3S)-3-methylaziridine-1,2-dicarboxylate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique aziridine ring, which is a three-membered nitrogen-containing ring, and its two carboxylate groups. The presence of the benzyl and methyl groups further adds to its chemical diversity and reactivity.
Métodos De Preparación
The synthesis of 1-Benzyl 2-methyl (2S,3S)-3-methylaziridine-1,2-dicarboxylate typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzylamine and methyl acrylate.
Formation of Aziridine Ring: The key step involves the formation of the aziridine ring, which can be achieved through cyclization reactions. This often requires the use of strong bases or catalysts to facilitate the ring closure.
Introduction of Carboxylate Groups: The carboxylate groups are introduced through esterification reactions, where carboxylic acids react with alcohols in the presence of acid catalysts.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the synthesis process.
Análisis De Reacciones Químicas
1-Benzyl 2-methyl (2S,3S)-3-methylaziridine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace one of the substituents on the aziridine ring. Common reagents include halides and alkoxides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Aplicaciones Científicas De Investigación
1-Benzyl 2-methyl (2S,3S)-3-methylaziridine-1,2-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism by which 1-Benzyl 2-methyl (2S,3S)-3-methylaziridine-1,2-dicarboxylate exerts its effects involves:
Molecular Targets: The compound interacts with various molecular targets, including enzymes and receptors, through its aziridine ring and carboxylate groups.
Pathways Involved: It can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to changes in cellular processes.
Comparación Con Compuestos Similares
1-Benzyl 2-methyl (2S,3S)-3-methylaziridine-1,2-dicarboxylate can be compared with other similar compounds, such as:
1-Benzyl 2-methyl (2S,3S)-3-(2-(tert-butoxy)-2-oxoethoxy)pyrrolidine-1,2-dicarboxylate: This compound has a pyrrolidine ring instead of an aziridine ring, which affects its reactivity and applications.
1-Benzyl 2-methyl (2S,3S)-3-(2-(tert-butoxy)-2-oxoethoxy)pyrrolidine-1,2-dicarboxylate:
Propiedades
Fórmula molecular |
C13H15NO4 |
|---|---|
Peso molecular |
249.26 g/mol |
Nombre IUPAC |
1-O-benzyl 2-O-methyl 3-methylaziridine-1,2-dicarboxylate |
InChI |
InChI=1S/C13H15NO4/c1-9-11(12(15)17-2)14(9)13(16)18-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3 |
Clave InChI |
GYSSOABOJGIPEA-UHFFFAOYSA-N |
SMILES canónico |
CC1C(N1C(=O)OCC2=CC=CC=C2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


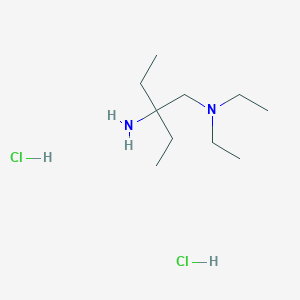
![2-(4-{[(Tert-butoxy)carbonyl]amino}-2-fluorophenyl)acetic acid](/img/structure/B12313514.png)


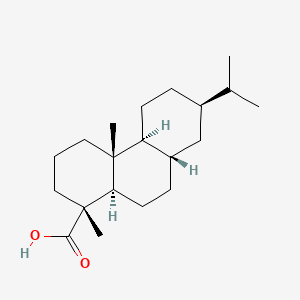


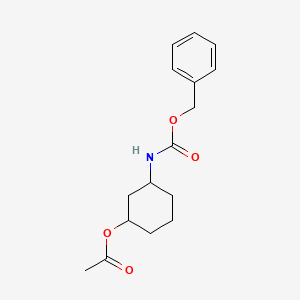

![2-Amino-3-{[(2-methoxyphenyl)methyl]sulfanyl}propanoic acid](/img/structure/B12313551.png)
![5-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-3-amine](/img/structure/B12313571.png)

